molecular formula C16H15Cl2NS B12748149 Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride CAS No. 41426-06-6

Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride

Cat. No.: B12748149
CAS No.: 41426-06-6
M. Wt: 324.3 g/mol
InChI Key: MFTUHXPYOCPXSX-GMFCBQQYSA-M
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Description

Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride is a synthetic organic compound that belongs to the class of thiazolium salts. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a naphtho ring fused to a thiazolium ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride typically involves the reaction of a naphthoquinone derivative with a thiazole compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives. Substitution reactions can result in the formation of various substituted thiazolium salts.

Scientific Research Applications

    Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential effects on biological systems.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolium salts have shown promise.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Thiazolium Salts: Other thiazolium salts with different substituents may have similar chemical properties and applications.

    Naphthoquinone Derivatives: Compounds with a naphthoquinone core structure may share some reactivity and biological activity.

Uniqueness

The unique combination of a naphtho ring fused to a thiazolium ring, along with the specific substituents, gives Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride distinct properties

Properties

CAS No.

41426-06-6

Molecular Formula

C16H15Cl2NS

Molecular Weight

324.3 g/mol

IUPAC Name

2-[(Z)-2-chloroprop-1-enyl]-1-ethylbenzo[e][1,3]benzothiazol-1-ium;chloride

InChI

InChI=1S/C16H15ClNS.ClH/c1-3-18-15(10-11(2)17)19-14-9-8-12-6-4-5-7-13(12)16(14)18;/h4-10H,3H2,1-2H3;1H/q+1;/p-1/b11-10-;

InChI Key

MFTUHXPYOCPXSX-GMFCBQQYSA-M

Isomeric SMILES

CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)/C=C(/C)\Cl.[Cl-]

Canonical SMILES

CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=C(C)Cl.[Cl-]

Origin of Product

United States

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